An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dimethyl-1,3,4-oxadiazole
An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dimethyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-1,3,4-oxadiazole is a five-membered heterocyclic organic compound with the molecular formula C₄H₆N₂O.[1] As a disubstituted derivative of 1,3,4-oxadiazole, it belongs to a class of compounds that has garnered significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole core is a well-established bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[2] This guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethyl-1,3,4-oxadiazole, detailed experimental protocols for their determination, and a general workflow for its synthesis and characterization.
Core Physicochemical Properties
2,5-Dimethyl-1,3,4-oxadiazole is characterized by its thermal stability and weak basicity, a consequence of the inductive effects of the heteroatoms within the aromatic ring.[2] While specific experimental data for this compound is limited, general trends for 1,3,4-oxadiazole derivatives can provide valuable insights. For instance, alkyl substitution, such as with methyl groups, on the 1,3,4-oxadiazole ring is known to influence its solubility. It has been noted that 1,3,4-oxadiazole with two methyl groups is completely soluble in water.[3][4]
Data Presentation
The following table summarizes key physicochemical data for 2,5-Dimethyl-1,3,4-oxadiazole. It is important to note that while some values are directly reported for the target compound, others are predicted or based on data for structurally similar compounds due to a lack of available experimental data.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available (Exhibits weak basicity) | [2] |
| Predicted XlogP | 0.6 | [1] |
| Solubility in Water | Completely soluble | [3][4] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the characterization and application of chemical compounds. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Stuart SMP3)[5]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.
-
Pack the dry sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle disappears (the end of the melting range).
Boiling Point Determination (Micro-scale Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block on a hot plate)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Place a small amount (a few drops) of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly into a heating bath (Thiele tube or oil bath).
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity or basicity of a compound. For a weak base like 2,5-Dimethyl-1,3,4-oxadiazole, this method determines the acid dissociation constant of its conjugate acid.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized acidic titrant (e.g., 0.1 M HCl)
-
Volumetric flasks and pipettes
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the pH electrode in the solution.
-
Add the acidic titrant in small, precise increments from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water, and is an indicator of its lipophilicity.
Apparatus:
-
Separatory funnel or screw-cap test tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
Add a known volume of the stock solution and the other immiscible solvent to a separatory funnel or test tube.
-
Shake the mixture vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Carefully separate the two layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
Synthesis and Characterization Workflow
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including the dimethyl derivative, can be achieved through several established routes. A common and effective method is the cyclodehydration of N,N'-diacylhydrazines.[2] The subsequent characterization is essential to confirm the structure and purity of the synthesized compound.
Caption: General workflow for the synthesis and characterization of 2,5-Dimethyl-1,3,4-oxadiazole.
Conclusion
2,5-Dimethyl-1,3,4-oxadiazole is a valuable heterocyclic compound with promising applications in various scientific fields. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with standardized experimental protocols for their determination. The presented workflow for synthesis and characterization serves as a practical reference for researchers. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound and unlock its full potential in drug discovery and materials science.
References
- 1. PubChemLite - 2,5-dimethyl-1,3,4-oxadiazole (C4H6N2O) [pubchemlite.lcsb.uni.lu]
- 2. 2,5-Dimethyl-1,3,4-oxadiazole|98.10 g/mol|CAS 13148-65-7 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
